8-Azabicyclo[5.2.0]nonan-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[5.2.0]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBGSLJLMFFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(CC1)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Azabicyclo 5.2.0 Nonan 9 One and Its Derivatives
Foundational Synthetic Routes to the 8-Azabicyclo[5.2.0]nonan-9-one Scaffold
The fundamental construction of the this compound core relies on established principles of β-lactam chemistry, primarily involving the formation of the strained four-membered ring onto a pre-existing seven-membered carbocycle or the simultaneous construction of the bicyclic system.
Cyclization Reactions for β-Lactam Ring Formation
The synthesis of β-lactams, or 2-azetidinones, can be achieved through various classical cyclization reactions. nih.gov These methods generally involve the formation of the N1-C2 or C3-C4 bond of the lactam ring through intramolecular processes. For the this compound system, a key approach involves the intramolecular cyclization of a suitably functionalized cis-2-aminocycloheptanecarboxylic acid derivative. This precursor contains the seven-membered ring with the necessary amino and carboxylic acid functionalities in the correct stereochemical orientation for the subsequent ring closure to form the bicyclic lactam.
Other established methods for β-lactam ring formation include:
The Gilman-Speeter Reaction: This involves the coupling of anion enolates with imines. nih.gov
The Mitsunobu Reaction: This method facilitates the intramolecular cyclization of suitable amides. nih.gov
[2+2] Cycloaddition Reactions: The reaction between a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a powerful tool for constructing the β-lactam ring. In the context of the target scaffold, a cycloheptene-derived imine could react with a ketene to form the bicyclic structure.
Transannular Approaches for Bicyclic Construction
Transannular reactions in medium-sized rings (8-11 members) are a powerful strategy for the stereocontrolled synthesis of bicyclic systems. This approach involves the formation of a bond across the ring, effectively partitioning the single large ring into two smaller, fused rings. For the synthesis of the this compound scaffold, a hypothetical transannular approach could start from an eight-membered cyclic precursor, such as a derivative of cyclooctene (B146475). Functionalization of the cyclooctene ring to introduce an amino group and a carbonyl precursor at appropriate positions could set the stage for a transannular cyclization, leading directly to the fused 7/4 bicyclic lactam system. While this remains a conceptually viable strategy, specific applications leading directly to this compound are not extensively documented in comparison to other methods.
Advanced and Stereoselective Synthesis Strategies
Modern synthetic efforts have focused on developing highly controlled methods to access specific stereoisomers of this compound and its derivatives, reflecting the broader importance of stereochemistry in pharmacologically relevant molecules.
Diastereoselective Synthesis through Radical Cyclization
Radical cyclization offers a powerful method for constructing bicyclic β-lactams with a high degree of diastereoselectivity. Research has demonstrated the synthesis of substituted 1-azabicyclo[5.2.0]nonan-9-ones through this approach. acs.orgnih.gov The process involves the radical cyclization of 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones. acs.orgnih.gov This reaction, typically initiated by n-tributyltin hydride and AIBN in toluene, yields 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones in good diastereomeric excess (75-78%). acs.orgnih.govsigmaaldrich.cnsigmaaldrich.com The stereochemical outcome is controlled by the conformational preferences of the radical intermediate during the ring-closing step.
| Precursor | Reagents | Product | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones | n-Bu3SnH, AIBN, Toluene | 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones | 75-78% |
Enantioselective Synthesis via Enzymatic Ring Opening and Related Biocatalytic Methods
Biocatalysis provides an efficient pathway to enantiomerically pure bicyclic β-lactams. nih.govrjraap.com An effective enzymatic method has been developed for the kinetic resolution of a related benzo-fused analogue, 5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one. nih.govchemsrc.com This process utilizes Lipolase, a lipase (B570770) B from Candida antarctica, to catalyze the enantioselective ring opening of the racemic β-lactam with water. nih.gov The reaction demonstrates high enantioselectivity (E > 200), affording the unreacted (1S,8S)-β-lactam with an enantiomeric excess greater than 99% and the corresponding ring-opened (1R,2R)-β-amino acid. nih.gov This highlights the utility of biocatalysis in accessing optically pure building blocks.
| Substrate | Enzyme | Conditions | Recovered β-Lactam | β-Lactam Enantiomeric Excess (ee) | Ring-Opened β-Amino Acid | β-Amino Acid Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| (±)-5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one | Lipolase (lipase B from Candida antarctica) | H₂O in iPr₂O, 60 °C | (1S,8S)-β-lactam | >99% | (1R,2R)-β-amino acid | ≥96% |
Alkene Metathesis in Bicyclic β-Lactam Assembly
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide array of cyclic and bicyclic compounds, including β-lactam systems. acs.orgresearchgate.net The application of RCM to appropriately designed β-lactam dienes provides a direct entry into the 1-azabicyclo[5.2.0]nonan-9-one scaffold. acs.orgresearchgate.netresearchgate.net This strategy involves preparing a monocyclic azetidinone precursor bearing two alkenyl chains, one at the N1 position and the other at the C4 position. Treatment of this diene with a ruthenium-based catalyst, such as the Grubbs or Schrock carbenes, initiates an intramolecular metathesis reaction that forms the seven-membered ring, yielding the fused bicyclic product. acs.org This method is valued for its functional group tolerance and its ability to rapidly assemble complex molecular architectures from simpler precursors.
Gold-Catalyzed Cyclization and Rearrangement Reactions Towards Azabicyclic Systems
Gold catalysis has emerged as a powerful tool in organic synthesis for forging complex molecular architectures under mild conditions. The unique ability of gold catalysts, particularly gold(I) complexes, to act as soft, carbophilic Lewis acids allows for the potent activation of carbon-carbon multiple bonds, such as alkynes and allenes, towards nucleophilic attack. This reactivity has been harnessed to construct a variety of heterocyclic and bicyclic systems, including azabicyclic frameworks related to this compound.
The primary mechanism in many gold-catalyzed syntheses of cyclic systems involves the activation of an alkyne by a cationic gold(I) species. This coordination enhances the electrophilicity of the alkyne, rendering it susceptible to intramolecular attack by a tethered nucleophile, such as an amine or an enol. This initial cyclization event generates a vinyl-gold intermediate, which can then undergo further transformations.
One common pathway is a tandem cyclization, where the initial ring formation is followed by a second cyclization event. For instance, gold-catalyzed double cyclization of 1,5-enynes can produce various azabicyclic compounds. The reaction is proposed to proceed through a chemoselective gold-based alkyne activation, followed by carbocyclization and subsequent intramolecular nucleophilic addition by a nitrogen-based nucleophile, culminating in protodemetalation to release the bicyclic product and regenerate the catalyst.
Rearrangements are also a hallmark of gold-catalyzed reactions. Highly strained bicyclic intermediates can be formed that subsequently rearrange to more stable products. For example, the cyclization of 1,6-enynes can proceed through different pathways, such as a skeletal rearrangement, to yield various bicyclic structures. Furthermore, gold catalysts can promote novel reaction cascades. A synthetic method for preparing spirocyclic pyrrolidines and piperidines relies on a gold(I)-catalyzed spirocyclization of diyne esters. This complex transformation proceeds through a cascade involving acyloxy migration, Nazarov cyclization, and a final intramolecular cyclization to furnish the azaspiro ring system.
While direct gold-catalyzed synthesis of the specific this compound framework is not extensively documented, these methodologies demonstrate the vast potential of gold catalysis for accessing related azabicyclic cores. The choice of catalyst, substrate, and reaction conditions can be finely tuned to control the reaction pathway towards the desired bicyclic or spirocyclic product.
| Catalyst System | Substrate Type | Reaction Type | Resulting Bicyclic System Example | Reference |
| Gold(I) Chloride | 1,5-Enynes with tethered nucleophiles | Double Cyclization | Azabicyclo[4.3.0]nonene | |
| Cationic Gold(I) Complexes | Mixed N,O-acetals of homopropargylic amines | Cycloisomerization | Substituted Piperidines | |
| AuCl₃ / AgSbF₆ (Heterogeneous) | Aryl vinyl and dienyl ketones | Cationic Cyclization / Rearrangement | Indenones (via Nazarov cyclization) | |
| Gold(I) catalyst | 1-Ene-4,9-diyne esters | Spirocyclization Cascade | Azaspiro[4.4]nonenone |
Ring Expansion and Contraction Methodologies for Bicyclic Frameworks
Ring expansion and contraction reactions are fundamental strategies for constructing cyclic and bicyclic frameworks that may be difficult to access through direct cyclization methods. These reactions leverage the transformation of a pre-existing ring into a larger or smaller one, often driven by the release of ring strain or the formation of a more stable intermediate. Several such methodologies are applicable to the synthesis of the this compound core, which contains a seven-membered azepane ring fused to a four-membered β-lactam ring.
One powerful approach is the radical cyclization of precursors containing a pre-formed ring. A diastereoselective synthesis of 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones has been achieved through the radical cyclization of 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones. In this method, a radical is generated on the side chain, which then attacks the tethered alkene in an intramolecular fashion to form the seven-membered ring onto the existing four-membered azetidin-2-one (B1220530) (β-lactam) core.
Another relevant strategy is the Beckmann rearrangement , a classic reaction that converts an oxime to an amide. When applied to a cyclic ketoxime, this rearrangement results in a ring-expanded lactam. For instance, a suitably substituted cycloheptanone (B156872) could be converted to its oxime and then subjected to acidic conditions (e.g., H₂SO₄) to induce rearrangement to an eight-membered lactam. While this forms a larger ring, the principle of expanding a carbocyclic ring into a nitrogen-containing ring is a key concept for building the azepane portion of the target molecule.
The Tiffeneau–Demjanov rearrangement provides a method for the one-carbon ring expansion of cyclic ketones. This reaction involves the treatment of a β-amino alcohol derived from a cyclic ketone with nitrous acid to form a diazonium ion. The subsequent rearrangement and loss of N₂ gas leads to a ring-expanded ketone. This method could be envisioned to expand a substituted cyclohexane (B81311) precursor as part of a multi-step synthesis towards the seven-membered ring of the target bicyclic lactam.
Furthermore, enzymatic methods have been developed for the synthesis of related structures. An efficient enzymatic ring opening of racemic 5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one using Lipolase was developed to produce enantiomerically pure β-amino acids and the corresponding enantiopure β-lactam. This highlights the utility of biocatalysis in accessing specific stereoisomers of this bicyclic framework.
Finally, intramolecular C-H insertion reactions provide a direct route to bicyclic lactams. The synthesis of 8-bromo-1-azabicyclo[5.2.0]nonan-9-one has been reported via the thermolysis of an α-bromodiazoacetamide derived from 1-(azepan-1-yl)-2-bromoethanone. This reaction proceeds through a carbene intermediate that inserts into a C-H bond of the azepane ring to form the fused β-lactam.
| Methodology | Starting Material Type | Key Reagents/Conditions | Product Type | Reference |
| Radical Cyclization | 1-alkenyl-azetidin-2-one with a bromoalkyl side chain | n-Bu₃SnH, AIBN | 1-Azabicyclo[5.2.0]nonan-9-one derivative | |
| Enzymatic Resolution | Racemic 5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one | Lipolase, H₂O | Enantiopure (1S,8S)-β-lactam | |
| Intramolecular C-H Insertion | 1-(azepan-1-yl)-2-bromoethanone derivative | Diazo transfer, then thermolysis | 8-bromo-1-azabicyclo[5.2.0]nonan-9-one | |
| Ring Expansion (General) | Cyclic ketones | Reaction with dichlorocarbene | Ring-expanded α,α-dichloroketones | |
| Fragmentation of Bicyclic Systems | Fused bicyclic compounds | Various (e.g., radical initiators) | Medium-sized rings |
Spectroscopic Characterization and Structural Elucidation of 8 Azabicyclo 5.2.0 Nonan 9 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Detailed ¹H and ¹³C NMR spectroscopic data, including chemical shifts and coupling constants for 8-Azabicyclo[5.2.0]nonan-9-one, were not available in the surveyed scientific literature. This information is crucial for the complete assignment of proton and carbon signals and for confirming the connectivity and relative stereochemistry of the atoms within the molecule in a solution state.
Mass Spectrometry: Elucidation of Fragmentation Pathways and Molecular Structure
Specific mass spectrometry data detailing the fragmentation pathways of this compound could not be retrieved from the available research. Such data would typically be used to confirm the molecular weight of the compound and to provide evidence for its structural integrity through characteristic fragmentation patterns under electron impact or other ionization methods.
X-ray Crystallography for Definitive Structure Determination and Conformational Analysis
The definitive solid-state structure of cis-8-Azabicyclo[5.2.0]nonan-9-one has been determined by single-crystal X-ray diffraction. This technique provides an unambiguous determination of the molecular geometry, including bond lengths, bond angles, and the conformation of the fused ring system.
The crystallographic study revealed that the fusion of the β-lactam ring to the seven-membered cycloheptane (B1346806) ring introduces significant strain. This strain forces the cycloheptane ring to adopt a chair conformation, which possesses Cₛ symmetry. This conformation is noted to be less stable than the twist-chair form typically favored by cycloheptane itself. The analysis provides precise atomic coordinates and displacement parameters, confirming the cis-junction between the two rings.
| Crystal Data for cis-8-Azabicyclo[5.2.0]nonan-9-one | |
| Parameter | Value |
| Chemical Formula | C₈H₁₃NO |
| Crystal System | Orthorhombic |
| Conformation of Cycloheptane Ring | Chair |
| Symmetry Element | Cₛ |
This table summarizes the key crystallographic findings for the compound.
Chiral Chromatography for Enantiomeric Resolution and Purity Assessment
As this compound is a chiral molecule, the separation of its enantiomers is essential for stereochemical studies and for the development of stereospecific applications. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has been successfully employed for this purpose.
Research on the enantioseparation of a series of bicyclic β-lactams, including cis-8-Azabicyclo[5.2.0]nonan-9-one, has demonstrated that effective resolution can be achieved. Specifically, a dimethylphenyl carbamate-functionalized β-cyclodextrin column (commercially known as Cyclobond I 2000 DMP) was shown to provide baseline separation of the enantiomers. The separation was performed using a reversed-phase chromatographic mode. This approach relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times and, thus, separation.
| Chiral HPLC Separation Parameters | |
| Parameter | Description |
| Chiral Stationary Phase (CSP) | Dimethylphenyl carbamate (B1207046) functionalized β-cyclodextrin (Cyclobond I 2000 DMP) |
| Separation Mode | Reversed-Phase |
| Result | Baseline separation of enantiomers |
This table outlines the successful method for the enantiomeric resolution of the title compound.
Mechanistic Investigations and Computational Studies on 8 Azabicyclo 5.2.0 Nonan 9 One Chemistry
Detailed Reaction Mechanisms for Formation and Transformation Pathways
The formation and transformation of the 8-azabicyclo[5.2.0]nonan-9-one scaffold can be achieved through several synthetic routes, each with distinct mechanistic pathways. Key approaches include classical rearrangements, photochemical methods, and modern catalytic cyclizations.
Formation Pathways:
Beckmann Rearrangement: A primary route to this compound is the Beckmann rearrangement of cyclooctanone (B32682) oxime. This reaction is typically catalyzed by acid. The mechanism commences with the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). Subsequently, the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, leading to the expulsion of water and the formation of a nitrilium ion intermediate. Finally, the attack of water on the electrophilic carbon of the nitrilium ion, followed by tautomerization, yields the corresponding lactam, this compound.
Step 1: Protonation of the oxime hydroxyl group. Step 2: Concerted alkyl migration and loss of water to form a nitrilium ion. Step 3: Nucleophilic attack by water. Step 4: Tautomerization to the lactam.
Schmidt Reaction: The Schmidt reaction offers another pathway, starting from cyclooctanone and hydrazoic acid (HN₃) in the presence of a strong acid. The ketone is first protonated to activate the carbonyl group for nucleophilic attack by the azide. This forms an azidohydrin intermediate, which then dehydrates to a diazoiminium ion. A rearrangement follows, where one of the alkyl groups migrates from carbon to nitrogen with the concomitant loss of dinitrogen gas (N₂), a very stable leaving group. This results in a nitrilium ion, which, similar to the Beckmann rearrangement, is trapped by water and tautomerizes to the final lactam product.
Photochemical Rearrangement: Photochemical methods provide an alternative synthetic strategy. For instance, the photolysis of oxaziridines or nitrones derived from corresponding precursors can lead to the formation of fused bicyclic lactams. This rearrangement often proceeds through a radical or electronically excited state, leading to the cleavage and reformation of bonds to yield the lactam structure. This route can be particularly useful for accessing substituted derivatives of this compound.
Gold-Catalyzed Cyclization: Modern synthetic methodologies, such as gold-catalyzed intramolecular cyclization of 4-allenyl-2-azetidinones, can also be employed to construct the bicyclic β-lactam system. In a typical mechanism, the gold(III) catalyst activates the allene (B1206475) group, facilitating a nucleophilic attack from the nitrogen or another tethered group, leading to the formation of the bicyclic structure. The catalytic cycle is completed by protonolysis of the carbon-gold bond, regenerating the active catalyst.
Transformation Pathways:
Semipinacol Rearrangement: Derivatives of this compound, such as cis-fused β-lactam diols, can undergo semipinacol rearrangement. This reaction is typically initiated by the activation of a hydroxyl group, for example, through conversion to a cyclic sulfite (B76179) or phosphorane. The departure of the leaving group generates a carbocation, which then triggers the migration of an adjacent acyl group (the N-acyl group of the β-lactam). This rearrangement results in a ring-expanded, keto-bridged bicyclic amide.
Ring-Opening Reactions: The strained β-lactam ring of this compound is susceptible to nucleophilic attack, leading to ring-opening. For example, hydrolysis under acidic or basic conditions will cleave the amide bond, yielding the corresponding amino acid.
Reduction: The carbonyl group of the lactam can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically leads to the corresponding cyclic amine, 8-azabicyclo[5.2.0]nonane.
Density Functional Theory (DFT) Calculations for Stability, Reactivity, and Transition State Analysis
While specific DFT studies on this compound are not extensively documented in the literature, computational analyses of related bicyclic β-lactams and cycloheptane-fused systems provide valuable insights into its expected electronic structure, stability, and reactivity.
Stability:
DFT calculations on analogous bicyclic β-lactams suggest that the stability of the this compound ring system is a balance between the inherent strain of the four-membered β-lactam ring and the conformational preferences of the seven-membered cycloheptane (B1346806) ring. The fusion of the two rings introduces additional strain, which can be quantified through computational methods by calculating the strain energy. The stability of different stereoisomers (e.g., cis- vs. trans-fused) can also be compared, with cis-fused systems generally being more stable in related bicyclic structures.
Reactivity:
DFT can be employed to predict the reactivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized on the carbonyl carbon of the β-lactam, consistent with this site's susceptibility to nucleophilic attack. The calculated electrostatic potential map would also highlight the electron-deficient nature of the carbonyl carbon. Furthermore, DFT can be used to calculate activation energies for various reactions, such as hydrolysis or ring-opening by other nucleophiles, providing a quantitative measure of the compound's reactivity.
Transition State Analysis:
DFT calculations are a powerful tool for elucidating reaction mechanisms by locating and characterizing transition state structures. For the formation of this compound via the Beckmann or Schmidt rearrangements, DFT can be used to model the transition states for the key migration step. These calculations would provide information on the geometry of the transition state and the activation energy barrier, helping to understand the stereochemical outcome of the reaction. For transformation pathways like the semipinacol rearrangement, DFT can be used to compare the energy barriers for the migration of different groups, explaining the observed regioselectivity. A computational study on a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement to form a related 3-azabicyclo[5.2.0]nonadiene system revealed that the chirality of the final product was determined in the initial cyclopropanation step, and this chirality was retained through the subsequent rearrangement, as confirmed by the analysis of the transition state energies.
| Computational Method | Application to this compound (Inferred) | Key Insights |
| Geometry Optimization | Determination of the most stable conformation of the bicyclic system. | Prediction of bond lengths, bond angles, and dihedral angles. |
| Frequency Calculation | Confirmation of stationary points as minima or transition states. | Calculation of zero-point vibrational energies and thermal corrections. |
| Frontier Molecular Orbital (FMO) Analysis | Identification of HOMO and LUMO to predict sites of reactivity. | The LUMO is expected to be centered on the carbonyl carbon. |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and bonding interactions. | Quantification of the electrophilicity of the carbonyl carbon. |
| Transition State Search (e.g., QST2, QST3, Berny) | Location of transition state structures for formation and transformation reactions. | Elucidation of reaction mechanisms and calculation of activation energies. |
Conformational Analysis and Strain Energy Contributions to Bicyclic Systems
The three-dimensional structure and inherent strain of this compound are critical determinants of its chemical and physical properties.
Conformational Analysis:
The conformational landscape of this compound is primarily dictated by the flexibility of the seven-membered cycloheptane ring. Cycloheptane itself can adopt several conformations, with the twist-chair and chair forms being the most stable. In the case of cis-fused this compound, the presence of the rigid β-lactam ring forces the cycloheptane ring to adopt a chair conformation. This chair conformation, characterized by Cₛ symmetry, is reportedly less stable by approximately 1.4 kcal/mol than the twist-chair form that would be preferred in an unconstrained cycloheptane ring. The energy barrier for the interconversion between different conformers can be significant and influences the molecule's dynamic behavior.
Strain Energy Contributions:
Angle Strain: The four-membered β-lactam ring possesses significant angle strain due to the deviation of its internal bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries. The fusion to the seven-membered ring can either exacerbate or slightly alleviate this strain depending on the specific geometry.
Transannular Strain: In cyclic systems, particularly medium-sized rings like cycloheptane, non-bonded interactions between atoms across the ring (transannular strain) can be a significant destabilizing factor. In the case of this compound, repulsive interactions between hydrogens on opposite sides of the seven-membered ring contribute to the total strain energy.
The combination of these strain factors makes the bicyclic system reactive, particularly at the strained amide bond of the β-lactam.
| Type of Strain | Description | Contribution in this compound |
| Angle Strain | Deviation of bond angles from ideal values. | High contribution from the four-membered β-lactam ring. |
| Torsional Strain | Eclipsing interactions between adjacent bonds. | Present in the cycloheptane ring and at the ring junction. |
| Transannular Strain | Repulsive non-bonded interactions across the ring. | Contribution from steric crowding within the seven-membered ring. |
| Ring Fusion Strain | Additional strain introduced by the fusion of the two rings. | Affects the preferred conformations and overall stability. |
Reactivity and Transformations of the 8 Azabicyclo 5.2.0 Nonan 9 One Core
Ring Opening Reactions and Subsequent Derivatization
The most characteristic reactions of the 8-azabicyclo[5.2.0]nonan-9-one system involve the cleavage of the amide bond within the β-lactam ring. This reactivity is driven by the release of ring strain and can be achieved through reductive or hydrolytic pathways, providing access to valuable acyclic or larger cyclic structures.
Reductive Ring Opening to Amino Alcohols and Related Derivatives
The β-lactam moiety of the this compound core can be reductively cleaved to yield substituted azepanes, which are seven-membered nitrogen-containing rings. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBALH).
Research has demonstrated the reductive ring opening of substituted 1-azabicyclo[5.2.0]nonan-9-ones with lithium aluminum hydride to produce novel 2-(1-alkoxy-2-hydroxyethyl)azepanes as single isomers acs.org. This reaction effectively transforms the bicyclic lactam into a functionalized seven-membered ring, highlighting the synthetic utility of this approach. In a related system, the 3,5-dioxa-8-azabicyclo[5.2.0]nonane ring, the β-lactam was successfully reduced to the corresponding β-amino alcohol using DIBALH arkat-usa.org. This particular reaction was noteworthy because DIBALH cleaved the β-lactam while leaving a benzylidene acetal (B89532) protecting group on the seven-membered ring intact, demonstrating useful chemoselectivity arkat-usa.org. The enhanced ring strain in the cis-fused 4+7 ring system is thought to facilitate this unusual reduction by DIBALH, a reagent that does not typically reduce β-lactams under normal conditions arkat-usa.org.
These reductive processes are valuable for converting the compact bicyclic structure into more flexible, functionalized seven-membered heterocyclic systems, which are themselves important building blocks in medicinal chemistry.
Table 1: Reductive Ring Opening of this compound Derivatives
| Starting Material | Reducing Agent | Product | Reference |
|---|---|---|---|
| 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones | Lithium aluminum hydride (LiAlH₄) | 2-(1-alkoxy-2-hydroxyethyl)azepanes | acs.org |
Hydrolytic Cleavage and the Formation of β-Amino Acids
Hydrolysis of the β-lactam ring provides a direct route to β-amino acids. These compounds are of significant interest due to their presence in natural products and their utility as building blocks for peptides with modified backbones (β-peptides). The hydrolytic cleavage can be performed under acidic, basic, or enzymatic conditions.
Enzymatic hydrolysis offers a powerful method for achieving enantioselective ring opening, which is crucial for the synthesis of chirally pure β-amino acids. For instance, the enzymatic ring cleavage of 5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one has been accomplished using lipase (B570770) B from Candida antarctica (CAL-B). This process demonstrated high enantioselectivity (E > 200), yielding the corresponding (1R,2R)-β-amino acid with an enantiomeric excess (ee) of over 96%, while the unreacted (1S,8S)-β-lactam was recovered with an ee exceeding 99%. This method allows for the efficient separation of the racemic bicyclic lactam into its constituent enantiomers and the corresponding amino acid.
Table 2: Enzymatic Hydrolysis of a 5,6-Benzo-8-azabicyclo[5.2.0]nonan-9-one
| Substrate | Enzyme | Reaction | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Racemic 5,6-benzo-8-azabicyclo[5.2.0]nonan-9-one | Lipase B from Candida antarctica (CAL-B) | Enantioselective ring opening | (1R,2R)-β-amino acid | ≥96% |
Chemical Modifications and Functionalization of the Bicyclic Lactam Structure
Beyond ring-opening reactions, the this compound framework can be chemically modified while preserving the core bicyclic structure. These modifications can be directed at the nitrogen atom, the α-carbon to the carbonyl group (C7), or other positions on the seven-membered ring, enabling the synthesis of a wide array of functionalized derivatives.
One key strategy involves the synthesis of the bicyclic system from already functionalized precursors. For example, 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones have been synthesized through the radical cyclization of 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones acs.org. This approach introduces substituents onto the seven-membered ring during the formation of the bicyclic system itself.
Direct functionalization of the pre-formed bicyclic lactam is also a common strategy. The carbon atom alpha to the carbonyl group (the C3 position in a monocyclic azetidin-2-one (B1220530), corresponding to C7 in this bicyclic system) is particularly amenable to alkylation. The β-lactam synthon method allows for highly stereoselective alkylation at this position nih.gov. By generating a β-lactam enolate, electrophiles can be introduced with high diastereoselectivity, providing a powerful route to substituted bicyclic lactams that are precursors to α-alkyl-α-hydroxy-β-amino acids nih.gov.
Furthermore, the nitrogen atom of the lactam can be functionalized. For instance, N-alkylation of bicyclic β-lactams has been achieved using silica-supported cesium carbonate under solvent-free conditions nih.gov. In the related 1-azabicyclo[5.2.0]nonan-2-one system, the nitrogen atom has been used as a scaffold to attach other functional groups, as demonstrated in the synthesis of non-peptidic mimetics of the Arg-Gly-Asp (RGD) sequence, which is important for cell recognition processes d-nb.info.
Interconversion and Rearrangement Pathways within the Azabicyclic Framework
The azabicyclic framework can participate in or be formed through various rearrangement and interconversion reactions. These pathways are often driven by factors such as ring strain, electronic effects, or photochemical energy.
Valence isomerization, an equilibrium between different structural isomers, is a known process in related azabicyclic systems. For example, an equilibrium has been observed between 7-azabicyclo[4.2.0]octa-2,5-dien-8-one and its valence isomer, 1-azacyclo-octa-2,4,6-trien-8-one, with the bicyclic form predominating. Such equilibria highlight the dynamic nature of these fused-ring structures.
Photochemical rearrangements provide another route to these bicyclic systems. The irradiation of nitrones with UV light can trigger their rearrangement into oxaziridines, which can subsequently open to form amides chinesechemsoc.org. This photochemical rearrangement has been applied in the hexahydroindole series to create 1-azabicyclo[5.2.0]nonan-2-ones, demonstrating a synthetic pathway that relies on skeletal reorganization to build the desired bicyclic lactam core chinesechemsoc.org. These types of reactions underscore the complex chemical pathways that can be harnessed to access the this compound framework and its isomers.
Applications of 8 Azabicyclo 5.2.0 Nonan 9 One As a Versatile Synthetic Building Block
Precursors in the Synthesis of Other Complex Nitrogen-Containing Heterocycles
The strained β-lactam ring within 8-azabicyclo[5.2.0]nonan-9-one is susceptible to nucleophilic attack and ring-opening reactions, a property that chemists exploit to forge new heterocyclic structures. This reactivity allows the compound to serve as a precursor to a variety of larger or more complex nitrogen-containing rings that are otherwise challenging to synthesize.
One significant application involves the reductive ring opening of the β-lactam moiety. For instance, derivatives of the closely related 1-azabicyclo[5.2.0]nonan-9-one system undergo reductive cleavage with reagents like lithium aluminum hydride. This reaction breaks the amide bond of the β-lactam and reduces the carbonyl group, effectively transforming the bicyclic lactam into substituted azepane derivatives. acs.org This strategy provides a reliable method for synthesizing seven-membered nitrogenous rings with defined stereochemistry, which are valuable cores in medicinal chemistry.
Furthermore, the azabicyclo[5.2.0]nonane framework can be synthesized through methods like radical cyclization, yielding substituted derivatives. acs.org These derivatives, containing functional groups on the bicyclic core, can then be subjected to further transformations. The strategic placement of substituents allows for subsequent cyclization or rearrangement reactions, leading to the formation of novel heterocyclic systems. For example, the radical cyclization of specific 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones leads to the formation of 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones. acs.org These products can then be precursors for other heterocycles.
The versatility of this scaffold is also demonstrated in its use to create fused heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and natural product synthesis. frontiersin.orgopenmedicinalchemistryjournal.comresearchgate.net The this compound core provides a rigid starting point from which additional rings can be annulated, leveraging the existing stereocenters to control the stereochemistry of the final product.
| Precursor | Reaction Type | Product Class | Reagents | Ref. |
| Substituted 1-Azabicyclo[5.2.0]nonan-9-ones | Reductive Ring Opening | 2-(1-Alkoxy-2-hydroxyethyl)azepanes | Lithium Aluminum Hydride | acs.org |
| Acyclic α-bromooximes and N-tosyloxycarbamates | (3+1) Cyclization | 2,3-dihydrodiazete N-oxides | In situ generation | organic-chemistry.org |
| Alkenyl-substituted azetidin-2-ones | Ring-Closing Metathesis | 1-Azabicyclo[5.2.0]nonan-9-one derivatives | Grubbs or Schrock catalysts | acs.org |
Intermediates in Advanced Organic Synthesis toward Polycyclic Systems
Beyond serving as a precursor for other heterocycles, this compound and its derivatives are valuable intermediates in the synthesis of more elaborate polycyclic and bridged ring systems. The defined three-dimensional structure of the bicyclic core acts as a template, guiding the formation of new stereocenters and enabling the construction of complex molecular frameworks.
The synthesis of azabicyclo[3.3.1]nonane systems, which are core structures in many biologically active alkaloids and serve as chorismate mutase inhibitors, can involve bicyclic intermediates. rsc.org Although not a direct transformation of this compound, the strategies used highlight the utility of bicyclic lactams in building bridged polycyclic scaffolds. The inherent functionality of the lactam can be manipulated to introduce new ring systems. For instance, the carbonyl group and the nitrogen atom provide reactive sites for condensation and cyclization reactions that can lead to the formation of additional bridged structures.
Moreover, tandem reactions are a powerful tool for building molecular complexity in an efficient manner. frontiersin.org The this compound framework can be envisioned as an intermediate in cascade reactions. For example, an [8+1] annulation reaction involving difluorocarbene has been used to synthesize 9,9-difluoro-8-azabicyclo[5.2.0]nona-2,4,6-trienes, demonstrating the ability to build upon an eight-membered ring precursor to form this bicyclic system. researchgate.net This approach showcases how the azabicyclononane skeleton can be accessed as a key intermediate en route to functionalized polycyclic molecules.
| Intermediate System | Synthetic Target | Key Transformation | Significance | Ref. |
| Azabicyclo[3.3.1]nonane precursors | Chorismate Mutase Inhibitors | Intramolecular Cyclization | Access to biologically active bridged systems | rsc.org |
| Pyridine derivatives | 9,9-Difluoro-8-azabicyclo[5.2.0]nona-2,4,6-triene | [8+1] Annulation with Difluorocarbene | Construction of functionalized bicyclic systems | researchgate.net |
| Yne-allenes | Azabicyclo[5.2.0] derivatives | Annulation Cascades | Efficient access to diverse functionalized structures | researchgate.net |
Role in the Development of Peptidomimetic Scaffolds and Non-Natural Amino Acid Derivatives
In the field of medicinal chemistry, there is a significant effort to develop peptidomimetics—molecules that mimic the structure and function of natural peptides but exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. merckmillipore.commdpi.comnih.gov Bicyclic scaffolds, including those based on this compound, are highly valuable in this context.
The rigid structure of this compound makes it an excellent scaffold for constraining the conformation of appended amino acid side chains. By incorporating this bicyclic lactam into a peptide sequence, it is possible to mimic specific secondary structures of peptides, such as β-turns. enamine.net This conformational restriction can lead to higher binding affinity and selectivity for biological targets. Heterocyclic structures are frequently used as scaffolds for peptidomimetics to arrange essential functional groups in a precise spatial orientation. mdpi.com
Furthermore, this compound can serve as a core for the synthesis of non-natural amino acids. merckmillipore.comnih.gov Unnatural amino acids are powerful tools in drug discovery, used to modify peptide structures and explore structure-activity relationships. merckmillipore.com By chemically modifying the this compound skeleton, for example, by opening the lactam ring and functionalizing the resulting cycloheptane-amino acid, novel amino acid derivatives with unique conformational properties can be created. These derivatives can then be incorporated into peptides to generate novel therapeutic candidates with improved pharmacological profiles. The use of conformationally restricted bicyclic amino acids is a key strategy in designing such molecules. enamine.net
| Scaffold Application | Rationale | Desired Outcome | Relevant Concepts | Ref. |
| β-Turn Mimetic | The rigid bicyclic structure pre-organizes appended functional groups into a turn-like conformation. | Enhanced binding affinity and selectivity to protein targets. | Conformational restriction, secondary structure mimicry. | mdpi.comenamine.net |
| Core for Non-Natural Amino Acids | The bicyclic framework provides a unique three-dimensional structure for novel amino acid derivatives. | Peptides with improved stability and unique structural properties. | Chiral building blocks, structural diversity. | merckmillipore.comnih.gov |
Future Research Directions and Outlook in 8 Azabicyclo 5.2.0 Nonan 9 One Chemistry
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of novel synthetic strategies for constructing the 8-azabicyclo[5.2.0]nonan-9-one core with high efficiency, stereocontrol, and functional group tolerance is a primary focus of ongoing research. While classical methods have established the groundwork, emerging methodologies are paving the way for more sophisticated and practical syntheses.
One promising area is the application of radical cyclization . For instance, derivatives such as 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones have been synthesized with good diastereomeric excess (75–78%) through the radical cyclization of 4-(2-bromo-1,1-dimethylethyl)-1-(2-methylallyl)azetidin-2-ones. acs.orgacs.org This approach offers a powerful tool for creating substituted analogs that may be difficult to access through other means.
Photochemical rearrangements also present a modern and efficient route. The photolysis of appropriately substituted oxaziridines or nitrones can provide a convenient pathway to fused bicyclic lactams, including the 1-azabicyclo[5.2.0]nonan-2-one skeleton, a constitutional isomer of the title compound. nih.govacs.org This highlights the potential of light-mediated reactions to construct the core structure under mild conditions.
Furthermore, intramolecular C-H insertion reactions are gaining traction. The synthesis of 8-bromo-1-azabicyclo[5.2.0]nonan-9-one has been achieved via the thermolysis of α-bromodiazoacetamides, demonstrating a catalyst-free approach to forming the bicyclic system. beilstein-journals.org This method capitalizes on the reactivity of carbene intermediates to forge the crucial ring-fusing bond.
Another significant direction is the use of ring-closing metathesis (RCM) . While demonstrated on related systems, RCM provides a powerful strategy for forming the seven-membered ring fused to the β-lactam, as seen in the synthesis of novel bicyclic β-lactams like (+)-(2S,7R,8S)-tert-butyl 8-[(1R)-hydroxyethyl]-1-aza-9-oxobicyclo[5.2.0]nona-2,4-diene-2-carboxylate. acs.org The continued development of more active and selective catalysts will undoubtedly enhance the utility of this method.
| Methodology | Key Features | Example Derivative | Selectivity |
|---|---|---|---|
| Radical Cyclization | Formation of C-C bonds via radical intermediates. | 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-one | Good Diastereoselectivity acs.orgacs.org |
| Photochemical Rearrangement | Use of light to induce ring formation/rearrangement. | 1-Azabicyclo[5.2.0]nonan-2-one skeleton | Dependent on substrate nih.govacs.org |
| Intramolecular C-H Insertion | Catalyst-free thermolysis of diazo compounds. | 8-bromo-1-azabicyclo[5.2.0]nonan-9-one | Yields diastereomeric mixtures beilstein-journals.org |
| Ring-Closing Metathesis (RCM) | Olefin metathesis to form the larger ring. | 1-aza-9-oxobicyclo[5.2.0]nona-2,4-diene carboxylate | High stereocontrol possible acs.org |
Application of Advanced Analytical Techniques for Deeper Structural and Mechanistic Understanding
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is critical for designing new derivatives and predicting their properties. Advanced analytical techniques are indispensable in this pursuit.
Single-crystal X-ray diffraction has provided definitive structural elucidation of cis-8-Azabicyclo[5.2.0]nonan-9-one. researchgate.netu-szeged.hu These studies have revealed that the strain of the fused β-lactam ring forces the seven-membered cycloheptane (B1346806) ring to adopt a chair conformation, which is typically less stable than the twist-chair form. researchgate.net This detailed conformational information is crucial for understanding the molecule's reactivity and potential interactions with biological targets. The crystal structure analysis also shows how molecules pack together through hydrogen bonds, forming helical structures. researchgate.netresearchgate.net
For chiral molecules like this compound, the separation and analysis of enantiomers are paramount. Chiral gas chromatography (GC) has emerged as a powerful technique for this purpose. nih.govchromatographyonline.com The enantiomers of cis-8-azabicyclo[5.2.0]nonan-9-one have been successfully separated using cyclodextrin-based chiral stationary phases. researchgate.net This allows for the determination of enantiomeric purity and is essential for studies where stereochemistry is a critical factor.
Future research will likely involve the increased use of advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR and Nuclear Overhauser Effect (NOE) spectroscopy, to study the conformation and dynamics of these molecules in solution. High-Resolution Mass Spectrometry (HRMS) will continue to be vital for confirming the elemental composition of newly synthesized derivatives. chinesechemsoc.orgnih.gov
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Confirmed the cis-fusion and chair conformation of the cycloheptane ring. researchgate.net |
| Chiral Gas Chromatography (GC) | Separation and quantification of enantiomers. | Enables the resolution of racemic mixtures and determination of enantiomeric excess. researchgate.net |
| Advanced NMR Spectroscopy | Detailed solution-state structure, connectivity, and conformational dynamics. | Provides insight into molecular behavior in a non-crystalline state. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula determination. | Essential for the characterization of new synthetic products. chinesechemsoc.orgnih.gov |
Theoretical Predictions to Guide Synthetic Design and Reactivity Exploration
Computational chemistry has become an integral part of modern chemical research, offering predictive insights that can guide experimental work, save resources, and accelerate discovery. For the this compound system, theoretical predictions are particularly valuable for designing new synthetic routes and understanding reactivity.
Density Functional Theory (DFT) calculations are being used to predict the feasibility and selectivity of complex reactions. For example, quantum mechanical calculations have been employed to investigate the plausibility of rhodium-catalyzed intermolecular (5+2) cycloaddition reactions to form seven-membered fused rings. nih.gov Such studies can predict whether a proposed synthetic pathway is energetically favorable and which isomers are likely to be the major products. nih.gov
The distortion/interaction model , a computational tool, has been used to analyze the energy barriers of cycloaddition steps, explaining the origins of reactivity differences between various substrates. nih.gov This level of mechanistic detail allows chemists to rationally select reactants to achieve a desired outcome.
Furthermore, computational studies have been performed to elucidate the mechanisms of other relevant reactions, such as the radical cyclization pathways that can form the bicyclic framework. acs.org By modeling transition states and reaction intermediates, these studies provide a deeper understanding of how reactions proceed and what factors control their stereoselectivity. Looking ahead, theoretical predictions could be used to screen potential catalysts for ring-closing metathesis or to design substrates that favor specific outcomes in photochemical rearrangements, thereby guiding the synthesis of novel this compound derivatives with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
